molecular formula C18H18O5 B14356354 (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 91597-30-7

(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B14356354
CAS No.: 91597-30-7
M. Wt: 314.3 g/mol
InChI Key: JHHHRSIZEBSQGS-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyphenyl group and a methoxyphenyl group attached to an oxirane ring, which is further connected to a methanone group

Preparation Methods

The synthesis of (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring, resulting in the desired product .

Chemical Reactions Analysis

(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to yield diols.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and diols .

Scientific Research Applications

(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and oxirane functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

91597-30-7

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)17-18(23-17)16(19)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3

InChI Key

JHHHRSIZEBSQGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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